2,6-Bis(4-nitroanilino)heptanedioic acid
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Overview
Description
2,6-Bis(4-nitroanilino)heptanedioic acid is a chemical compound with the molecular formula C19H20N4O8 It is characterized by the presence of two nitroaniline groups attached to a heptanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-nitroanilino)heptanedioic acid typically involves the reaction of heptanedioic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-nitroanilino)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,6-Bis(4-nitroanilino)heptanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-nitroanilino)heptanedioic acid involves its interaction with specific molecular targets. The nitroaniline groups can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The heptanedioic acid backbone may also play a role in the compound’s overall activity by providing structural stability and facilitating interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-aminophenyl)heptanedioic acid: Similar structure but with amino groups instead of nitro groups.
2,6-Bis(4-chloroanilino)heptanedioic acid: Similar structure but with chloro groups instead of nitro groups.
2,6-Bis(4-methoxyanilino)heptanedioic acid: Similar structure but with methoxy groups instead of nitro groups.
Uniqueness
2,6-Bis(4-nitroanilino)heptanedioic acid is unique due to the presence of nitro groups, which impart specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various applications in research and industry .
Biological Activity
2,6-Bis(4-nitroanilino)heptanedioic acid is a synthetic compound characterized by its unique structure, which includes two nitroaniline moieties linked to a heptanedioic acid backbone. This structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, including antimicrobial and cytotoxic effects, and discusses relevant research findings.
- Molecular Formula : C19H20N4O8
- Molecular Weight : 432.4 g/mol
- CAS Number : 917951-06-5
The biological activity of this compound is primarily attributed to the interactions of its nitro groups with various biological targets. These interactions can lead to the inhibition of enzyme activity and alterations in protein function. The heptanedioic acid backbone enhances structural stability and facilitates binding with biological molecules.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The minimal inhibitory concentrations (MICs) indicate its effectiveness:
Microorganism | MIC (µg/mL) | Comparison Drug | Comparison Drug MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 6.3 | Ceftriaxone | 6.3 |
Escherichia coli | 6.3 | Benzylpenicillin | 12.5 |
These results demonstrate that the compound exhibits comparable or superior antimicrobial activity compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Cytotoxic Activity
Cytotoxicity assays have been conducted using marine crustaceans, specifically Artemia salina, to evaluate the safety profile of this compound. The findings indicate varying degrees of cytotoxicity:
- Compounds with an LC50 value < 1000 µg/mL are considered cytotoxic.
- Compounds with an LC50 value > 1000 µg/mL are deemed nontoxic.
The tested derivatives showed promising cytotoxic effects against A. salina, indicating a potential for further investigation in cancer therapeutics .
Case Studies
- Antimicrobial Efficacy Study : A study investigated the efficacy of various synthesized derivatives of heptanedioic acid against S. aureus and E. coli. The derivatives exhibited MIC values ranging from 6.3 µg/mL to 50 µg/mL, with some modified compounds displaying enhanced activity compared to their parent structures .
- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects against A. salina, several derivatives were tested, revealing significant cytotoxic potential that warrants further exploration for anticancer applications .
Properties
CAS No. |
917951-06-5 |
---|---|
Molecular Formula |
C19H20N4O8 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2,6-bis(4-nitroanilino)heptanedioic acid |
InChI |
InChI=1S/C19H20N4O8/c24-18(25)16(20-12-4-8-14(9-5-12)22(28)29)2-1-3-17(19(26)27)21-13-6-10-15(11-7-13)23(30)31/h4-11,16-17,20-21H,1-3H2,(H,24,25)(H,26,27) |
InChI Key |
YWWDLZMXFLIZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(CCCC(C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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